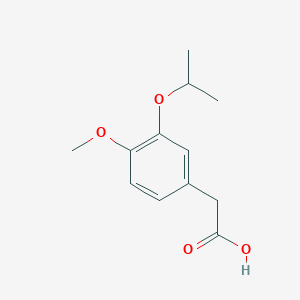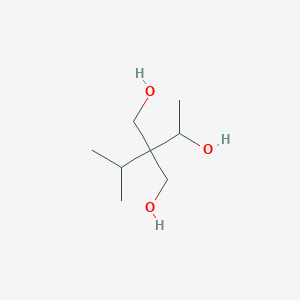
2-(Hydroxymethyl)-2-isopropyl-1,3-butanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)-2-isopropyl-1,3-butanediol is an organic compound with the molecular formula C7H16O3 It is a diol, meaning it contains two hydroxyl groups (-OH), which makes it a versatile compound in various chemical reactions and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-isopropyl-1,3-butanediol typically involves the reaction of isobutyraldehyde with formaldehyde in the presence of a base catalyst. The reaction proceeds through a series of steps, including aldol condensation and subsequent reduction, to yield the desired diol. The reaction conditions often include moderate temperatures and pressures to ensure optimal yields.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as sodium hydroxide or potassium hydroxide, is common to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxymethyl)-2-isopropyl-1,3-butanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include aldehydes or ketones.
Reduction: The major products are alcohols.
Substitution: The major products depend on the substituent introduced, such as halides or amines.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)-2-isopropyl-1,3-butanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is used in the preparation of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)-2-isopropyl-1,3-butanediol involves its ability to participate in various chemical reactions due to the presence of hydroxyl groups. These groups can form hydrogen bonds, undergo oxidation or reduction, and participate in substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(hydroxymethyl)furan: Another diol with similar reactivity but different structural properties.
5-Hydroxymethylfurfural: A compound with a furan ring and hydroxyl group, used in similar applications but with different reactivity.
Tris(hydroxymethyl)aminomethane: A compound with three hydroxyl groups, used as a buffer in biochemical applications.
Uniqueness
2-(Hydroxymethyl)-2-isopropyl-1,3-butanediol is unique due to its specific structure, which provides distinct reactivity and applications compared to other similar compounds. Its branched structure and the presence of two hydroxyl groups make it a versatile building block in organic synthesis and industrial applications.
Eigenschaften
Molekularformel |
C8H18O3 |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-2-propan-2-ylbutane-1,3-diol |
InChI |
InChI=1S/C8H18O3/c1-6(2)8(4-9,5-10)7(3)11/h6-7,9-11H,4-5H2,1-3H3 |
InChI-Schlüssel |
NSMPTYUWFAXBRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CO)(CO)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


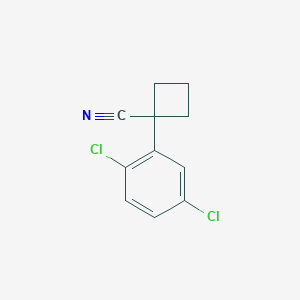
![(2S)-1-[3-(trifluoromethoxy)phenyl]propan-2-ol](/img/structure/B11722042.png)
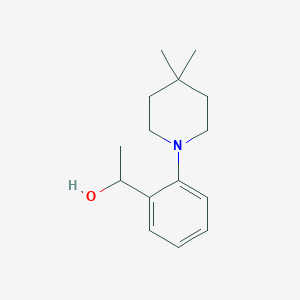

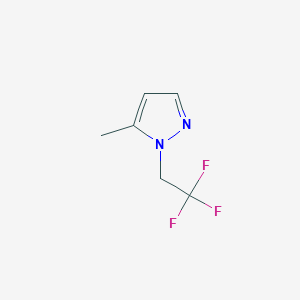
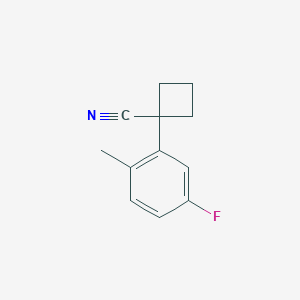

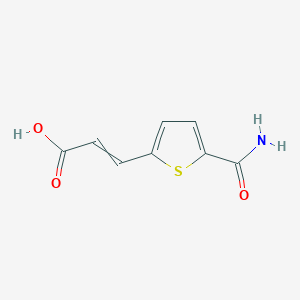
![(R)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11722076.png)
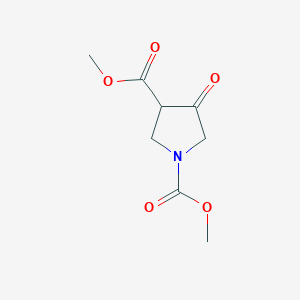
![1-[(3-fluorophenyl)methyl]-N-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide](/img/structure/B11722078.png)
